N-[1,3,4]Thiadiazol-2-yl-isobutyramide
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Overview
Description
N-[1,3,4]Thiadiazol-2-yl-isobutyramide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a significant compound in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3,4]Thiadiazol-2-yl-isobutyramide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1,3,4]Thiadiazol-2-yl-isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
N-[1,3,4]Thiadiazol-2-yl-isobutyramide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1,3,4]Thiadiazol-2-yl-isobutyramide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with DNA replication and induces apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Thiadiazole
- 1,2,4-Thiadiazole
- 1,2,5-Thiadiazole
Comparison
N-[1,3,4]Thiadiazol-2-yl-isobutyramide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Compared to other thiadiazole isomers, it often exhibits higher antimicrobial and anticancer activities . The presence of the isobutyramide group further enhances its solubility and bioavailability, making it a more effective compound in various applications .
Properties
Molecular Formula |
C6H9N3OS |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(2)5(10)8-6-9-7-3-11-6/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
XCVLUYOYCUBUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=CS1 |
Origin of Product |
United States |
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